molecular formula C7H14N2O5 B12661609 (2-(Acryloyloxy)ethyl)dimethylammonium nitrate CAS No. 85422-98-6

(2-(Acryloyloxy)ethyl)dimethylammonium nitrate

Cat. No.: B12661609
CAS No.: 85422-98-6
M. Wt: 206.20 g/mol
InChI Key: DKUCPGQRVQHYRA-UHFFFAOYSA-N
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Description

(2-(Acryloyloxy)ethyl)dimethylammonium nitrate is an organic compound that belongs to the class of quaternary ammonium salts. It is characterized by the presence of an acrylate group and a dimethylammonium group. This compound is known for its high reactivity and is widely used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Acryloyloxy)ethyl)dimethylammonium nitrate typically involves the reaction of (2-(Acryloyloxy)ethyl)dimethylamine with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(2-(Acryloyloxy)ethyl)dimethylamine+Nitric Acid(2-(Acryloyloxy)ethyl)dimethylammonium nitrate\text{(2-(Acryloyloxy)ethyl)dimethylamine} + \text{Nitric Acid} \rightarrow \text{this compound} (2-(Acryloyloxy)ethyl)dimethylamine+Nitric Acid→(2-(Acryloyloxy)ethyl)dimethylammonium nitrate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-(Acryloyloxy)ethyl)dimethylammonium nitrate undergoes various chemical reactions, including:

    Polymerization: The acrylate group can undergo free radical polymerization to form polymers.

    Nucleophilic Substitution: The dimethylammonium group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form corresponding alcohols and amines.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are used under mild conditions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.

Major Products Formed

    Polymerization: Polythis compound

    Nucleophilic Substitution: Substituted ammonium salts

    Hydrolysis: Corresponding alcohols and amines

Scientific Research Applications

(2-(Acryloyloxy)ethyl)dimethylammonium nitrate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form hydrogels.

    Industry: Utilized in the production of coatings, adhesives, and ion-exchange resins.

Mechanism of Action

The mechanism of action of (2-(Acryloyloxy)ethyl)dimethylammonium nitrate involves its interaction with various molecular targets. The acrylate group can undergo polymerization, forming cross-linked networks that enhance the mechanical properties of materials. The dimethylammonium group can interact with negatively charged molecules, facilitating ion exchange and adsorption processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Acryloyloxy)ethyl)trimethylammonium chloride
  • (2-(Methacryloyloxy)ethyl)trimethylammonium chloride
  • (3-(Methacryloylamino)propyl)trimethylammonium chloride

Uniqueness

(2-(Acryloyloxy)ethyl)dimethylammonium nitrate is unique due to its nitrate counterion, which imparts distinct reactivity and solubility properties compared to its chloride counterparts. This uniqueness makes it suitable for specific applications where nitrate ions are preferred.

Properties

CAS No.

85422-98-6

Molecular Formula

C7H14N2O5

Molecular Weight

206.20 g/mol

IUPAC Name

2-(dimethylamino)ethyl prop-2-enoate;nitric acid

InChI

InChI=1S/C7H13NO2.HNO3/c1-4-7(9)10-6-5-8(2)3;2-1(3)4/h4H,1,5-6H2,2-3H3;(H,2,3,4)

InChI Key

DKUCPGQRVQHYRA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C=C.[N+](=O)(O)[O-]

Origin of Product

United States

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